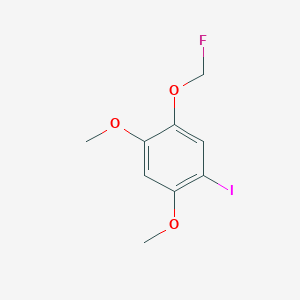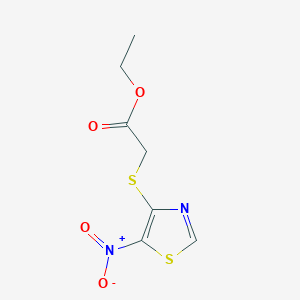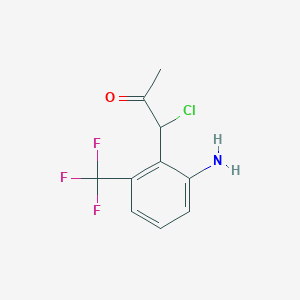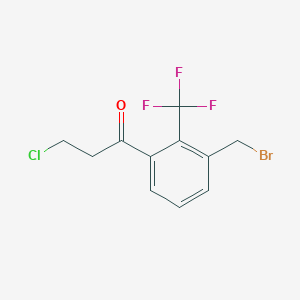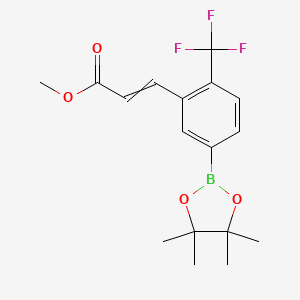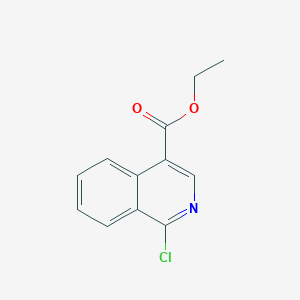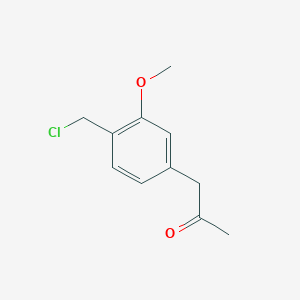
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one typically involves the chloromethylation of 3-methoxyacetophenone. This can be achieved through the reaction of 3-methoxyacetophenone with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This can lead to the formation of covalent bonds and the modification of biological activity. The methoxy group can also influence the compound’s reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Bromomethyl)-3-methoxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(4-(Chloromethyl)-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-(Chloromethyl)-3-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
1-(4-(Chloromethyl)-3-methoxyphenyl)propan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chloromethyl and a methoxy group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-8(13)5-9-3-4-10(7-12)11(6-9)14-2/h3-4,6H,5,7H2,1-2H3 |
Clave InChI |
QQYLHQCLOVUNNM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


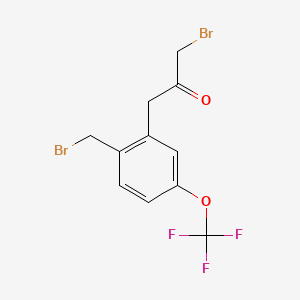
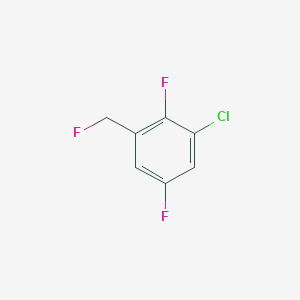
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
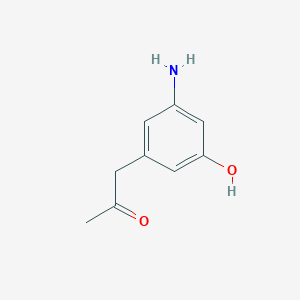
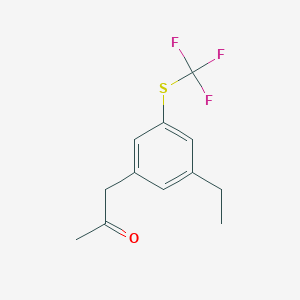

![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
